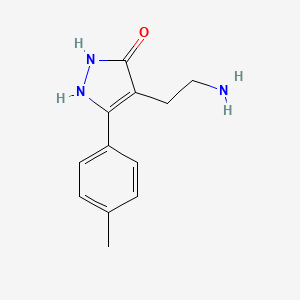
AC-Ala-pro-ala-pna
Übersicht
Beschreibung
AC-Ala-pro-ala-pna, also known as N-acetyl-L-alanyl-L-prolyl-L-alanine p-nitroanilide, is a synthetic peptide substrate commonly used in biochemical assays. This compound is particularly useful for studying enzyme kinetics and activity, especially for enzymes like aminopeptidases and proteases. The presence of the p-nitroanilide group allows for easy detection and quantification of enzymatic activity through colorimetric methods.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of AC-Ala-pro-ala-pna typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process generally includes the following steps:
Coupling: The first amino acid, protected by a temporary protecting group, is attached to the resin.
Deprotection: The protecting group is removed to expose the amino group.
Sequential Addition: Subsequent amino acids are added one by one, with coupling and deprotection steps repeated for each amino acid.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers to scale up the synthesis process. These machines can handle multiple peptide syntheses simultaneously, increasing efficiency and yield. The final product is typically purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality.
Analyse Chemischer Reaktionen
Types of Reactions
AC-Ala-pro-ala-pna primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes. These reactions involve the cleavage of peptide bonds, resulting in the release of p-nitroaniline, which can be detected colorimetrically.
Common Reagents and Conditions
Enzymes: Aminopeptidases, proteases
Buffers: Phosphate-buffered saline (PBS), Tris-HCl
pH 7.4, 37°CMajor Products Formed
The primary product formed from the hydrolysis of this compound is p-nitroaniline, which produces a yellow color upon release. This color change can be measured spectrophotometrically at 405 nm.
Wissenschaftliche Forschungsanwendungen
AC-Ala-pro-ala-pna is widely used in scientific research for various applications:
Enzyme Kinetics: It serves as a substrate for studying the kinetics of proteolytic enzymes, allowing researchers to determine enzyme activity, specificity, and inhibition.
Drug Development: The compound is used in screening assays to identify potential inhibitors of proteolytic enzymes, which can be developed into therapeutic agents.
Biochemical Assays: It is employed in various biochemical assays to measure enzyme activity in different biological samples, including tissues and cell lysates.
Wirkmechanismus
The mechanism of action of AC-Ala-pro-ala-pna involves its hydrolysis by proteolytic enzymes. The enzyme binds to the peptide substrate and catalyzes the cleavage of the peptide bond, releasing p-nitroaniline. The released p-nitroaniline can be quantified by measuring the absorbance at 405 nm, providing a direct measure of enzyme activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Succinyl-Ala-Ala-Ala-p-nitroanilide: Another peptide substrate used for similar enzymatic assays.
Ac-Ala-Ala-Pro-Ala-pNA: A closely related compound with a similar structure and application.
Uniqueness
AC-Ala-pro-ala-pna is unique due to its specific sequence and the presence of the p-nitroanilide group, which allows for easy detection of enzymatic activity. Its structure makes it particularly suitable for studying aminopeptidases and other proteolytic enzymes, providing valuable insights into enzyme function and inhibition.
Eigenschaften
IUPAC Name |
(2S)-1-[(2S)-2-acetamidopropanoyl]-N-[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O6/c1-11(17(26)22-14-6-8-15(9-7-14)24(29)30)21-18(27)16-5-4-10-23(16)19(28)12(2)20-13(3)25/h6-9,11-12,16H,4-5,10H2,1-3H3,(H,20,25)(H,21,27)(H,22,26)/t11-,12-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYQFCNHKOQIMCL-MKBNYLNASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C(C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions Ac-Ala-Pro-Ala-pNA (S-2483) as a substrate for pancreatic elastase. How does its efficacy compare to other substrates for granulocyte elastase?
A1: The research indicates that while this compound (S-2483) is useful for pancreatic elastase, it is not particularly sensitive towards granulocyte elastase []. The authors found that incorporating valine in the P1 position, resulting in pGlu-Pro-Val-pNA (S-2484), significantly improved the sensitivity towards granulocyte elastase. In fact, S-2484 was found to be approximately 30 times more sensitive than S-2483 for this particular enzyme []. This highlights the importance of specific amino acid residues in substrate design for optimal enzyme activity and assay sensitivity.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


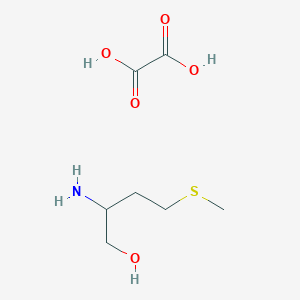
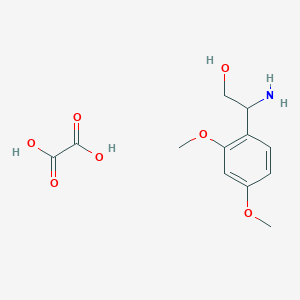
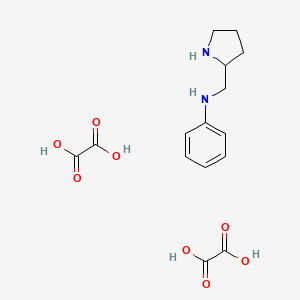
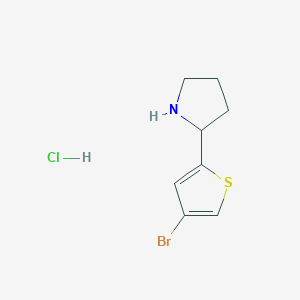

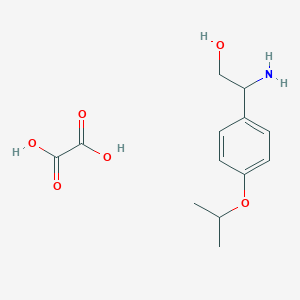
![2-Amino-2-[4-(2-phenylethoxy)phenyl]ethanol oxalate](/img/structure/B1286313.png)

![2-Amino-2-[4-(methylthio)phenyl]ethanol](/img/structure/B1286317.png)


